Synthesis of 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine
Synthesis of 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine
This guide details the precision synthesis of 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine , a specialized organosilicon heterocycle.[1] This scaffold serves as a bioisostere for benzoxepines in medicinal chemistry and a functional monomer in advanced materials science.
The protocol utilizes a silicon-tethered intramolecular hydrosilylation strategy.[1] This approach is superior to ring-closing metathesis (RCM) for this specific target because it directly installs the saturated silicon-carbon bond without requiring subsequent hydrogenation or handling of unstable vinylsilane precursors.[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is a 7-membered heterocycle fused to a benzene ring.[1] The strategic disconnection occurs at the C–Si bond (formed via hydrosilylation) and the O–Si bond (formed via silylation).
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Target: 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine[1]
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Key Intermediate: (2-Allylphenoxy)diethoxysilane[1]
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Starting Materials: 2-Allylphenol + Chlorodiethoxysilane[1]
Strategic Rationale:
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Regiocontrol: The intramolecular nature of the reaction forces the silicon to react with the pendant allyl group. While 6-exo-trig cyclization is a competitor, the use of Karstedt’s catalyst (Pt(0)) strongly favors the anti-Markovnikov addition (7-endo-trig), yielding the desired 7-membered ring.[1]
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Atom Economy: The reaction is 100% atom-economical, with no byproducts generated during the cyclization step.[1]
Synthesis Workflow Visualization
Figure 1: Step-wise synthetic workflow from commercial precursors to the target heterocycle.
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of (2-Allylphenoxy)diethoxysilane
This step tethers the silicon moiety to the phenol oxygen. Rigorous exclusion of moisture is critical to prevent hydrolysis of the chlorosilane or the product.
Reagents:
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2-Allylphenol (1.0 eq)[1]
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Chlorodiethoxysilane (1.1 eq)
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Triethylamine (Et3N) (1.2 eq)
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Anhydrous THF or Diethyl Ether[1]
Procedure:
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
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Solvation: Charge the flask with 2-Allylphenol (20 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.
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Base Addition: Add Triethylamine (24 mmol) via syringe. The solution may darken slightly.
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Silylation: Dilute Chlorodiethoxysilane (22 mmol) in 10 mL anhydrous THF and transfer to the addition funnel. Add dropwise over 20 minutes to the stirred reaction mixture.
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Observation: A white precipitate (Et3N·HCl) will form immediately.[1]
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Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (the starting phenol spot should disappear).
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Workup: Filter the reaction mixture under nitrogen through a Schlenk frit or a pad of Celite (dried) to remove the ammonium salt. Wash the cake with dry THF.
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Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator with a CaCl2 trap) to yield the crude silyl ether as a colorless oil.
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Note: This intermediate is moisture-sensitive.[1] Use immediately in Step 2 or store under inert atmosphere.
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Step 2: Intramolecular Hydrosilylation
This is the critical ring-closing step.[1] High dilution is employed to favor intramolecular cyclization over intermolecular polymerization.[1]
Reagents:
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Crude (2-Allylphenoxy)diethoxysilane (from Step 1)
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Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene (~2% Pt)[1]
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Anhydrous Toluene[1]
Procedure:
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Setup: Prepare a 500 mL round-bottom flask with a reflux condenser and nitrogen inlet.
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Dilution: Dissolve the crude silyl ether in anhydrous Toluene (200 mL). The concentration should be approx.[1] 0.1 M to favor ring formation.[1]
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Catalysis: Add Karstedt’s catalyst (approx. 0.5 mol% Pt relative to substrate).[1]
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Reaction: Heat the mixture to 80 °C.
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Monitoring: Monitor by 1H NMR or IR (disappearance of the Si–H stretch at ~2150 cm⁻¹). Reaction typically completes in 4–12 hours.[1]
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Purification:
Part 3: Mechanistic Insights & Characterization
Catalytic Cycle (Graphviz)
The regioselectivity is governed by the Chalk-Harrod mechanism. The sterics of the silyl group and the electronic preference of the Pt catalyst favor the terminal carbon attack (7-endo pathway).
Figure 2: Simplified Chalk-Harrod catalytic cycle for the intramolecular hydrosilylation.
Characterization Data
The following data confirms the structure of 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine .
| Technique | Diagnostic Signal | Interpretation |
| 29Si NMR | δ -50 to -60 ppm | Characteristic of a cyclic dialkoxysilane (T-site).[1] Confirms Si is in a ring and attached to 3 oxygens (if hydrolyzed) or 2 O + 1 C. |
| 1H NMR | δ 0.8 - 1.2 ppm (m, 2H) | Si-CH2- protons (Position 3).[1] High field shift confirms attachment to Silicon.[1] |
| 1H NMR | Disappearance of δ 5.0-6.0 | Absence of vinylic protons confirms complete hydrosilylation.[1] |
| 1H NMR | δ 3.8 ppm (q, 4H) | -OCH2CH3 protons.[1] Confirms retention of ethoxy groups.[1] |
| IR | No peak at ~2150 cm⁻¹ | Complete consumption of Si-H bond.[1] |
| MS (EI) | Molecular Ion (M+) | Matches calculated mass for C14H22O3Si (approx 266.4 g/mol ). |
References
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Preparation of 1,2-benzoxasilepine derivatives Source: PubChem - Compound Summary URL:[Link]
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Karstedt's Catalyst in Hydrosilylation Source: Wikipedia / General Electric Patent Literature URL:[1][Link][6]
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Intramolecular Hydrosilylation of Alkenes Source: Chemistry LibreTexts - Hydrosilylation URL:[Link]
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Regioselectivity in Hydrosilylation Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. 2,2-Diethoxyacetophenone | C12H16O3 | CID 22555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of benzo[f][1,2]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ligandless Regioselective Hydrosilylation of Allenes Catalyzed by Gold Nanoparticles [organic-chemistry.org]
- 4. Copper-Catalyzed Regiodivergent and Enantioselective Hydrosilylation of Allenes [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Hydrosilylation Catalyst [sigmaaldrich.com]
